

commercial availability and suppliers of 1,2,4-Tribromo-5-fluorobenzene

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Compound of Interest

Compound Name: 1,2,4-Tribromo-5-fluorobenzene

Cat. No.: B3057088

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Introduction: The Strategic Value of Polyhalogenated Benzene Scaffolds

In the landscape of medicinal chemistry and materials science, the substitution pattern of an aromatic ring is a critical design element. Polyhalogenated benzenes, such as **1,2,4-Tribromo-5-fluorobenzene**, are powerful synthons precisely because their halogen atoms serve as versatile synthetic handles. The presence of multiple bromine atoms and a fluorine atom on the benzene ring offers distinct and orthogonal reactivity, enabling chemists to perform sequential, site-selective cross-coupling reactions.

The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa. The bromine atoms, on the other hand, are excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the strategic introduction of carbon-carbon and carbon-heteroatom bonds. This makes **1,2,4-Tribromo-5-fluorobenzene** a valuable building block for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs) and advanced materials.^[1]

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of a reagent is the bedrock of reproducible science. Below is a summary of the key identifiers and physicochemical data for **1,2,4-**

Tribromo-5-fluorobenzene.

Property	Value
CAS Number	7655-70-1
Molecular Formula	C ₆ H ₂ Br ₃ F
Molecular Weight	332.79 g/mol
IUPAC Name	1,2,4-Tribromo-5-fluorobenzene
Appearance	Typically an off-white to pale solid
Purity (Typical)	95-97%

Commercial Availability and Sourcing

1,2,4-Tribromo-5-fluorobenzene is available from a range of specialized chemical suppliers, primarily catering to the research and development sector. It is typically offered in quantities ranging from milligrams to several grams. For larger, kilogram-scale demands, inquiries for custom synthesis are usually necessary. The supplier landscape is dominated by traders and distributors who source from a smaller pool of manufacturers.

From a procurement perspective, the key considerations are purity, lead time, and cost. Given the specialized nature of this reagent, prices can be significant and vary widely between suppliers.

Table of Representative Suppliers:

Supplier	Purity	Representative Quantity & Price (USD)	Country/Region	Product Number (Example)
Aaron Chemicals LLC	95%	1g / \$380.00	United States	AR01DFQ7
Alichem Inc.	-	1g / \$1549.60	United States	7655701
1Pluschem LLC	95%	1g / \$627.00	United States	1P01DFHV
Crysdot LLC	97%	5g / \$1871.00	United States	CD12034586
AK Scientific, Inc.	-	5g / \$1268.00	United States	8733CU
Amadis Chemical Co.	97%	Inquire for price	China	A915510

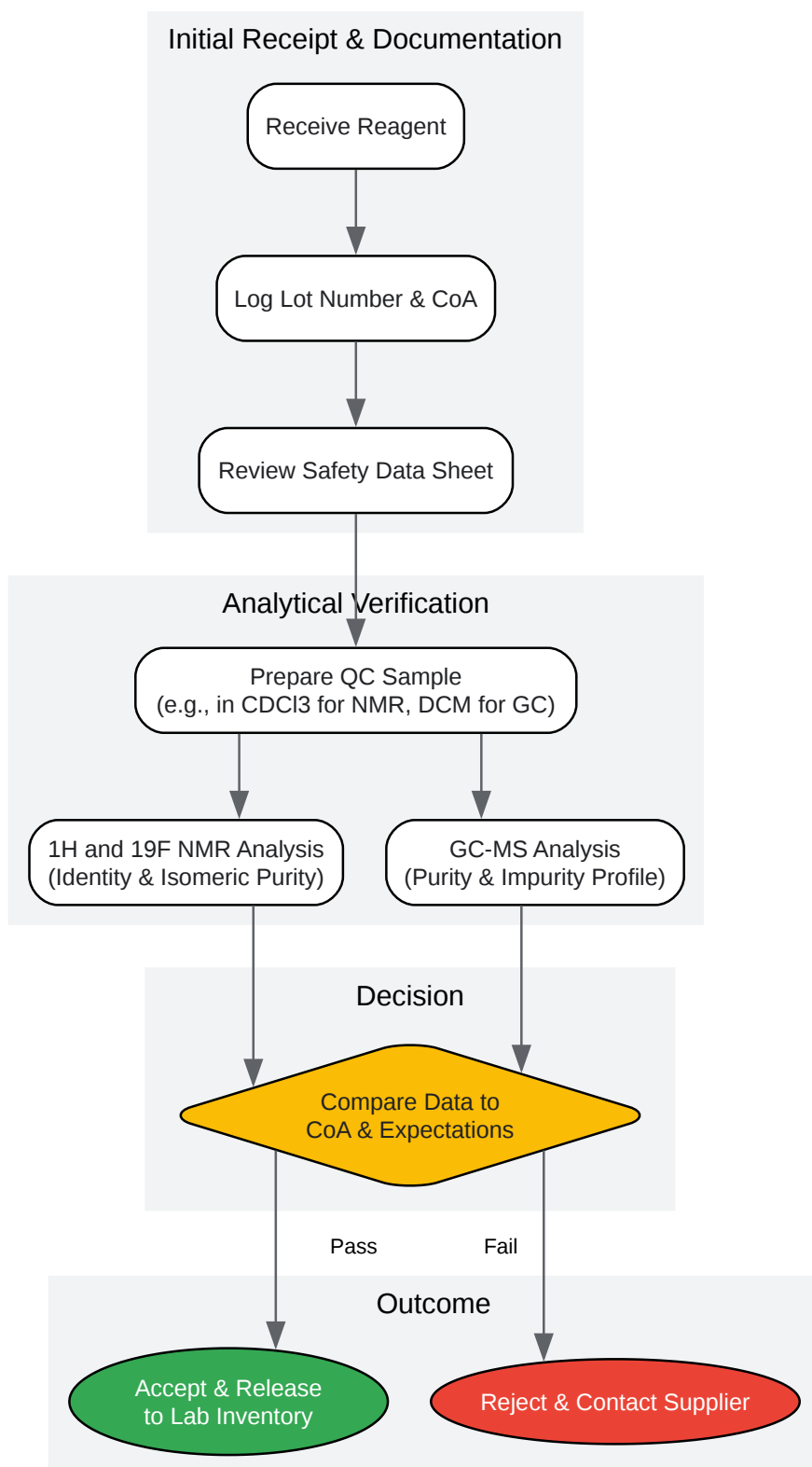
Note: Prices are subject to change and were retrieved from online catalogs. They are provided for illustrative purposes only. It is crucial to obtain a current quote from the supplier.[\[2\]](#)

Quality Control and Analytical Verification

As a Senior Application Scientist, I cannot overstate the importance of independently verifying the identity and purity of critical starting materials. Relying solely on a supplier's Certificate of Analysis (CoA) without in-house validation is a significant risk to any research program. The primary concerns for a compound like this are isomeric purity and the presence of residual starting materials or dehalogenated byproducts.

Recommended Analytical Workflow

The following workflow is a robust system for the quality control (QC) of incoming **1,2,4-Tribromo-5-fluorobenzene**.



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Caption: A typical quality control workflow for incoming reagents.

Experimental Protocol: GC-MS for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for assessing the purity of volatile and semi-volatile halogenated aromatics. The electron capture detector (ECD) is particularly sensitive to halogenated compounds, though a mass spectrometer (MS) provides more definitive identification of impurities.^{[3][4]}

Objective: To determine the percent purity of **1,2,4-Tribromo-5-fluorobenzene** and identify any related impurities.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10 mg of the supplied **1,2,4-Tribromo-5-fluorobenzene**.
 - Dissolve in 10.0 mL of high-purity dichloromethane (DCM) or ethyl acetate in a volumetric flask to create a ~1 mg/mL stock solution.
 - Prepare a working solution by diluting the stock solution 1:100 with the same solvent for a final concentration of ~10 µg/mL.
- Instrumentation (Typical Conditions):
 - Gas Chromatograph: Agilent 8890 GC or equivalent.
 - Mass Spectrometer: Agilent 5977 MSD or equivalent.
 - Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
 - Injection Volume: 1 µL.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - GC Column: A mid-polarity column is recommended. An Agilent J&W DB-624 Ultra Inert (30 m x 0.25 mm, 1.4 µm) or similar is an excellent choice for separating halogenated compounds.^[3]

- Oven Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- MSD Conditions:
 - Transfer Line: 280°C.
 - Ion Source: 230°C.
 - Quadrupole: 150°C.
 - Scan Range: 50-400 m/z.
- Data Analysis:
 - Integrate the total ion chromatogram (TIC).
 - Calculate purity as the area of the main peak divided by the total area of all peaks (Area % report).
 - Examine the mass spectrum of the main peak to confirm the molecular ion cluster characteristic of a tribrominated compound (isotopes: ^{79}Br and ^{81}Br).
 - Attempt to identify impurity peaks by searching their mass spectra against a library (e.g., NIST). Common impurities might include dibromo-fluorobenzenes or isomeric tribromo-fluorobenzenes.

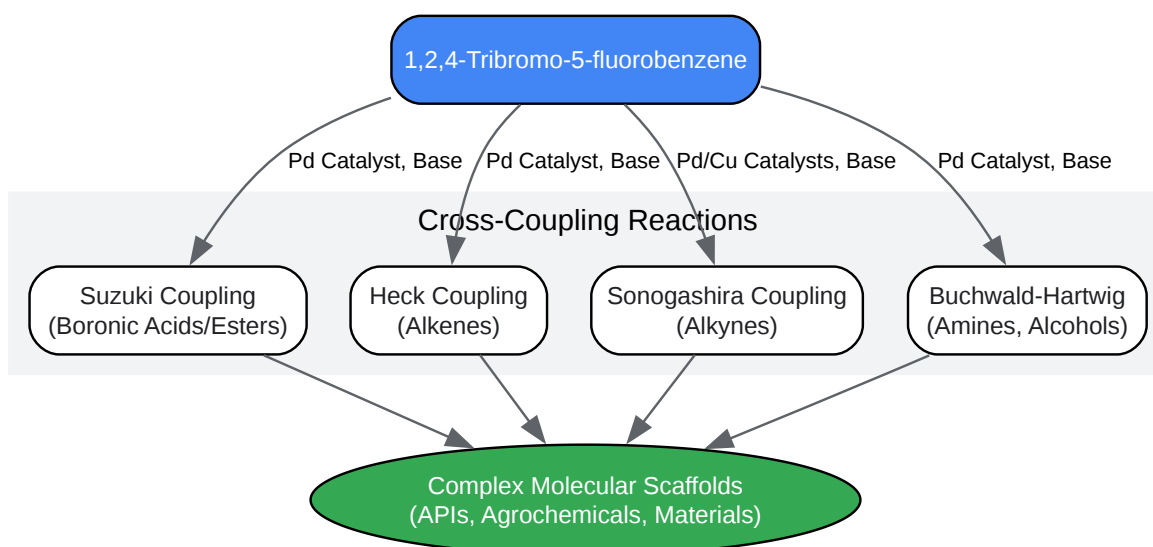
Synthetic Utility and Application

The true value of **1,2,4-Tribromo-5-fluorobenzene** lies in its potential for selective functionalization. The electronic environment and steric hindrance around each bromine atom are different, which can be exploited to achieve regioselective cross-coupling reactions,

although this often requires careful optimization of reaction conditions (catalyst, ligand, base, and temperature).

Strategic Bond Formation

The bromine atoms at positions 1, 2, and 4 offer distinct chemical environments, making sequential, one-pot functionalization a feasible strategy for advanced users. For instance, the bromine at C1 is flanked by another bromine and a hydrogen, while the bromine at C4 is flanked by a fluorine and a hydrogen. These differences can influence the rate of oxidative addition to a Pd(0) catalyst, which is the key step in many cross-coupling reactions.



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Caption: Synthetic pathways enabled by **1,2,4-Tribromo-5-fluorobenzene**.

Example Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for a Suzuki coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.

Objective: To couple an aryl boronic acid to one of the bromine positions of **1,2,4-Tribromo-5-fluorobenzene**.

Methodology:

- Reagent Preparation:
 - To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **1,2,4-Tribromo-5-fluorobenzene** (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
 - Add a base, for example, potassium carbonate (K_2CO_3 , 3.0 eq).
- Reaction Setup:
 - Evacuate and backfill the flask with the inert gas three times.
 - Add a degassed solvent mixture. A common choice is a 3:1 mixture of 1,4-dioxane and water.
 - Stir the reaction mixture at an elevated temperature (e.g., 80-100°C).
- Monitoring and Workup:
 - Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
 - Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product. The selectivity for mono- vs. di-coupling will depend heavily on the specific boronic acid and reaction conditions.

Safe Handling and Storage

Working with polyhalogenated aromatic compounds requires adherence to strict safety protocols.

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile is a common choice). All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
 - Inhalation: Move the person to fresh air.
 - Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1,2,4-Tribromo-5-fluorobenzene is a highly functionalized and synthetically valuable building block for researchers in drug discovery and materials science. Its commercial availability through specialized suppliers, combined with its potential for selective, sequential functionalization, makes it a powerful tool for constructing complex molecular targets. However, its effective use is predicated on rigorous quality control of the starting material and careful optimization of reaction conditions. This guide provides the foundational knowledge for scientists to source, validate, and strategically implement this versatile reagent in their research programs.

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